molecular formula C20H19N3O2S2 B2634557 (Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886167-84-6

(Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2634557
CAS No.: 886167-84-6
M. Wt: 397.51
InChI Key: PNMCSLKZUALUTL-LGMDPLHJSA-N
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Description

(Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoline moiety linked to a thiazolidinone ring, makes it a subject of interest in medicinal chemistry and drug development.

Mechanism of Action

    Target of action

    Compounds containing a quinoline moiety, such as this one, are often associated with antimicrobial activity . They may interact with various enzymes and proteins in the microbial cell, disrupting essential processes.

    Mode of action

    The quinoline ring system in the compound can intercalate into DNA, disrupting its structure and interfering with processes such as replication and transcription .

    Biochemical pathways

    The disruption of DNA structure can lead to cell death, as the cell is unable to replicate its DNA and produce essential proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

    • 2-morpholinoquinoline-3-carbaldehyde
    • (Z)-3-allyl-2-thioxothiazolidin-4-one
  • Reaction Steps:

      Step 1: The synthesis begins with the preparation of 2-morpholinoquinoline-3-carbaldehyde through the reaction of 2-chloroquinoline with morpholine under reflux conditions.

      Step 2: The key step involves the condensation of 2-morpholinoquinoline-3-carbaldehyde with (Z)-3-allyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction typically occurs in an ethanol solvent at elevated temperatures (around 60-80°C) to yield the desired product.

Industrial Production Methods:

  • Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
  • Reduction:

    • Reduction of the thioxo group can yield the corresponding thiazolidinone derivative, which may exhibit different biological activities.
  • Substitution:

    • The quinoline moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can modulate the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include epoxides and hydroxylated derivatives.
  • Reduction products include thiazolidinone derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

Biology:

  • It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Medicine:

  • Research has indicated potential anticancer activity, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory properties have also been explored, making it a candidate for the development of new anti-inflammatory drugs.

Industry:

  • The compound’s unique structure makes it a valuable intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • (Z)-3-allyl-5-((2-pyridyl)methylene)-2-thioxothiazolidin-4-one
  • (Z)-3-allyl-5-((2-quinolinyl)methylene)-2-thioxothiazolidin-4-one
  • (Z)-3-allyl-5-((2-benzothiazolyl)methylene)-2-thioxothiazolidin-4-one

Comparison:

  • (Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the presence of the morpholino group, which enhances its solubility and potentially its bioavailability.
  • Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities due to the electronic and steric effects of the morpholino group.
  • The quinoline moiety in this compound provides additional sites for functionalization, allowing for the development of derivatives with tailored properties.

This compound and its significance in various fields

Properties

IUPAC Name

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-2-7-23-19(24)17(27-20(23)26)13-15-12-14-5-3-4-6-16(14)21-18(15)22-8-10-25-11-9-22/h2-6,12-13H,1,7-11H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMCSLKZUALUTL-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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